(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone: [_{{{CITATION{{{_2{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl .... This compound features a piperazine ring, a fluorobenzothiazole moiety, and an isoxazole group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the fluorobenzothiazole core. One common approach is to react 4-fluorobenzo[d]thiazole-2-carboxylic acid with piperazine under appropriate conditions to form the piperazine derivative. Subsequently, the isoxazole ring is introduced through a condensation reaction with isoxazole-5-carboxylic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorobenzothiazole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the piperazine ring to yield amines.
Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of amines.
Substitution: : Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activity, including potential anti-inflammatory and analgesic properties.
Medicine: : Research has explored its use as a lead compound for drug development, particularly in the treatment of pain and inflammation[_{{{CITATION{{{_2{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl ....
Industry: : Its unique structure makes it a candidate for use in materials science and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling[_{{{CITATION{{{2{Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl ...](https://jpet.aspetjournals.org/content/jpet/372/3/339.full.pdf). This inhibition can lead to enhanced levels of endocannabinoids, which are involved in pain and inflammation modulation[{{{CITATION{{{_2{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl ....
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: : These compounds have been studied for their anti-inflammatory properties.
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: : This compound is a selective MAGL inhibitor with applications in pain and inflammation treatment[_{{{CITATION{{{_2{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl ....
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c16-10-2-1-3-12-13(10)18-15(23-12)20-8-6-19(7-9-20)14(21)11-4-5-17-22-11/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLLHOAGQSEGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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